2-(Cyclobutylmethoxy)-5-(trifluoromethyl)aniline
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Overview
Description
2-(Cyclobutylmethoxy)-5-(trifluoromethyl)aniline is an organic compound that features a trifluoromethyl group and a cyclobutylmethoxy group attached to an aniline core. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of aniline derivatives using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts . The cyclobutylmethoxy group can be introduced through nucleophilic substitution reactions using cyclobutylmethanol and appropriate leaving groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow reactors and other advanced technologies may also be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylmethoxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
2-(Cyclobutylmethoxy)-5-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biological molecules . This can lead to modulation of enzyme activity, receptor binding, and other biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Cyclobutylmethoxy)-4-(trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group in a different position.
2-(Cyclobutylmethoxy)-5-(difluoromethyl)aniline: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
2-(Cyclobutylmethoxy)-5-(trifluoromethyl)phenol: Similar structure but with a phenol group instead of an aniline group.
Uniqueness
The unique combination of the trifluoromethyl and cyclobutylmethoxy groups in 2-(Cyclobutylmethoxy)-5-(trifluoromethyl)aniline imparts distinct chemical properties that can be advantageous in various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the cyclobutylmethoxy group can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C12H14F3NO |
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Molecular Weight |
245.24 g/mol |
IUPAC Name |
2-(cyclobutylmethoxy)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)9-4-5-11(10(16)6-9)17-7-8-2-1-3-8/h4-6,8H,1-3,7,16H2 |
InChI Key |
PUXMTVVTLXNUFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
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